molecular formula C16H10N2O6S4 B1242859 2,2'-(Z)-ethene-1,2-diylbis(5-isothiocyanatobenzenesulfonic acid)

2,2'-(Z)-ethene-1,2-diylbis(5-isothiocyanatobenzenesulfonic acid)

Cat. No. B1242859
M. Wt: 454.5 g/mol
InChI Key: YSCNMFDFYJUPEF-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-diisothiocyano-cis-stilbene-2,2'-disulfonic acid is a 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid.

Scientific Research Applications

Mechanisms in Methanol-to-Hydrocarbons Conversion

Research has explored the reaction mechanism for the conversion of methanol to hydrocarbons over acidic zeolite H-ZSM-5, which is relevant to the understanding of compounds like 2,2'-(Z)-ethene-1,2-diylbis(5-isothiocyanatobenzenesulfonic acid). Ethene formation, a key step in this process, is shown to be mechanistically separated from the formation of higher alkenes, indicating a distinct pathway for its production (Svelle et al., 2006).

Cyclization Reactions

Cyclization of certain ethene derivatives tethered to an aromatic ring, using trifluoromethanesulfonic acid, has been studied. This process leads to cyclic orthothioesters of isothiochromanones and related compounds, providing insights into the chemical behavior of related ethene-based structures (Coustard, 2001).

Conductance Alteration by Photo-Isomerization

The impact of E-Z photo-isomerization on the electrical conductance of 4,4'-(ethene-1,2-diyl)dibenzoic acid molecules was studied using scanning tunneling microscopy. The Z isomer showed higher conductance than the E isomer, highlighting the significant changes in electrical properties due to structural alterations (Martín et al., 2010).

Catalytic Applications in Alcohol Oxidation

Sulfonated Schiff base copper(II) complexes, including compounds structurally related to 2,2'-(Z)-ethene-1,2-diylbis(5-isothiocyanatobenzenesulfonic acid), have been used as catalysts in the oxidation of alcohols. This demonstrates the potential catalytic utility of such compounds in organic transformations (Hazra et al., 2015).

properties

Product Name

2,2'-(Z)-ethene-1,2-diylbis(5-isothiocyanatobenzenesulfonic acid)

Molecular Formula

C16H10N2O6S4

Molecular Weight

454.5 g/mol

IUPAC Name

5-isothiocyanato-2-[(Z)-2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzenesulfonic acid

InChI

InChI=1S/C16H10N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h1-8H,(H,19,20,21)(H,22,23,24)/b2-1-

InChI Key

YSCNMFDFYJUPEF-UPHRSURJSA-N

Isomeric SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)/C=C\C2=C(C=C(C=C2)N=C=S)S(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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